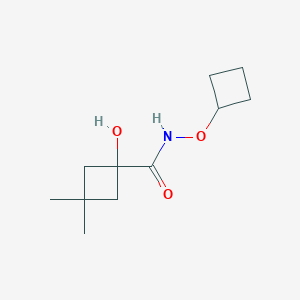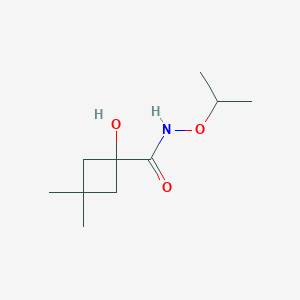
N-cyclobutyloxy-1-hydroxy-3,3-dimethylcyclobutane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclobutyloxy-1-hydroxy-3,3-dimethylcyclobutane-1-carboxamide, also known as CBDM, is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry.
Aplicaciones Científicas De Investigación
N-cyclobutyloxy-1-hydroxy-3,3-dimethylcyclobutane-1-carboxamide has been found to have potential applications in the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders. Studies have shown that this compound can inhibit the proliferation of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. In addition, this compound has been found to have hypoglycemic effects, making it a potential treatment for diabetes. This compound has also been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of N-cyclobutyloxy-1-hydroxy-3,3-dimethylcyclobutane-1-carboxamide is not fully understood, but studies suggest that it may act through multiple pathways. This compound has been found to inhibit the activity of enzymes involved in cancer cell proliferation, such as topoisomerase II and protein kinase C. It has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in glucose metabolism and energy homeostasis. Additionally, this compound has been found to modulate the expression of genes involved in inflammation and oxidative stress, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the proliferation of cancer cells and induce apoptosis, as well as reduce oxidative stress and inflammation. In animal studies, this compound has been found to have hypoglycemic effects and improve glucose tolerance. This compound has also been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-cyclobutyloxy-1-hydroxy-3,3-dimethylcyclobutane-1-carboxamide is that it is a synthetic compound, which allows for greater control over its chemical properties and purity. Additionally, this compound has been extensively studied in vitro and in animal models, which provides a strong foundation for further research. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to predict its efficacy in clinical trials.
Direcciones Futuras
There are several future directions for research on N-cyclobutyloxy-1-hydroxy-3,3-dimethylcyclobutane-1-carboxamide. One area of interest is the development of this compound derivatives with improved efficacy and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify potential drug targets. Clinical trials are also needed to evaluate the safety and efficacy of this compound in humans. Finally, studies are needed to investigate the potential use of this compound in combination with other drugs or therapies for the treatment of various diseases.
Métodos De Síntesis
The synthesis of N-cyclobutyloxy-1-hydroxy-3,3-dimethylcyclobutane-1-carboxamide involves the reaction of 3,3-dimethylcyclobutanone with cyclobutanol in the presence of a Lewis acid catalyst, followed by the addition of hydroxylamine hydrochloride and sodium bicarbonate. The resulting product is then purified using column chromatography to obtain the final compound.
Propiedades
IUPAC Name |
N-cyclobutyloxy-1-hydroxy-3,3-dimethylcyclobutane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-10(2)6-11(14,7-10)9(13)12-15-8-4-3-5-8/h8,14H,3-7H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRUDCZJGKDZXNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)(C(=O)NOC2CCC2)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-hydroxy-N-[(6-methylpyridin-2-yl)methoxy]bicyclo[3.3.1]nonane-3-carboxamide](/img/structure/B7438561.png)
![5-[1-(2,3-dihydroindole-1-carbonyl)azetidin-3-yl]-1H-pyrazole-3-carboxylic acid](/img/structure/B7438571.png)
![N-[[1-(hydroxymethyl)cyclobutyl]-(1-methylpyrazol-4-yl)methyl]-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxamide](/img/structure/B7438573.png)
![(1S,6R)-2-[6-(methylamino)pyridine-3-carbonyl]-2-azabicyclo[4.1.0]heptane-1-carboxamide](/img/structure/B7438587.png)
![4-[2-Oxo-2-(3-propan-2-yl-2-azaspiro[3.6]decan-2-yl)ethyl]piperidine-2,6-dione](/img/structure/B7438589.png)
![[2,2-Bis(hydroxymethyl)pyrrolidin-1-yl]-[2,5-dimethyl-1-(1,2-oxazol-3-yl)pyrrol-3-yl]methanone](/img/structure/B7438594.png)
![(5R,7S)-N-[2-(1-hydroxycyclopentyl)ethyl]-5,7-dimethyl-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B7438605.png)
![5-(1,4-Dioxan-2-ylmethylcarbamoyl)-2,2-difluorospiro[2.3]hexane-1-carboxylic acid](/img/structure/B7438610.png)
![2,2-Difluoro-5-[(6-methyl-1,3-benzodioxol-5-yl)carbamoyl]spiro[2.3]hexane-1-carboxylic acid](/img/structure/B7438612.png)
![5-[(1-Ethyl-6-oxopyridin-3-yl)carbamoyl]-2,2-difluorospiro[2.3]hexane-1-carboxylic acid](/img/structure/B7438616.png)
![[(5S,7R)-5,7-dimethyl-1,4,5,7-tetrahydropyrano[3,4-c]pyrazol-3-yl]-(6-methoxy-7-methyl-3,4-dihydro-1H-isoquinolin-2-yl)methanone](/img/structure/B7438628.png)
![[3-(1H-imidazol-2-yl)azetidin-1-yl]-(5-methylpyridin-3-yl)methanone](/img/structure/B7438636.png)

![2-[1-[2-(2,6-Dichlorophenyl)acetyl]piperidin-4-yl]-2-hydroxyacetic acid](/img/structure/B7438654.png)